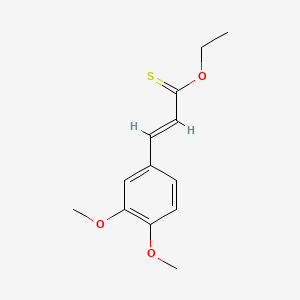
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Ferulic acid: Another cinnamic acid derivative with antioxidant properties.
Sinapic acid: Known for its anti-inflammatory and antioxidant activities.
3,4-Dimethoxycinnamic acid: The parent compound of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester.
Uniqueness
This compound is unique due to the presence of the thioester group, which imparts distinct chemical reactivity and potential biological activities compared to other cinnamic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117666-84-9 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
O-ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-13(17)8-6-10-5-7-11(14-2)12(9-10)15-3/h5-9H,4H2,1-3H3/b8-6+ |
InChI Key |
DVCRFDXBPOALAU-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=S)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCOC(=S)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















